Cas no 1261588-94-6 (4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

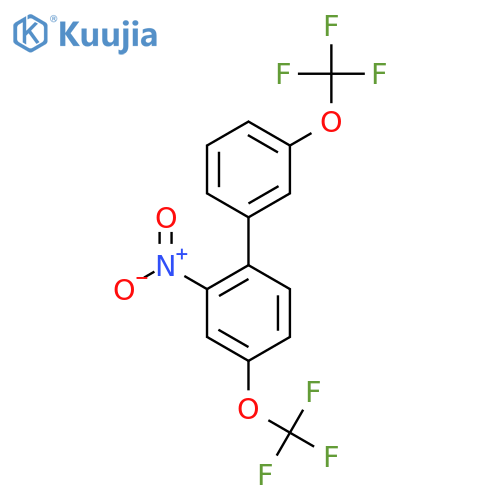

1261588-94-6 structure

商品名:4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl

CAS番号:1261588-94-6

MF:C14H7F6NO4

メガワット:367.200104951859

CID:4789792

4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 化学的及び物理的性質

名前と識別子

-

- 4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl

-

- インチ: 1S/C14H7F6NO4/c15-13(16,17)24-9-3-1-2-8(6-9)11-5-4-10(25-14(18,19)20)7-12(11)21(22)23/h1-7H

- InChIKey: MRIVMQUIYPPZAB-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=C(C=1)[N+](=O)[O-])C1C=CC=C(C=1)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 464

- 疎水性パラメータ計算基準値(XlogP): 5.7

- トポロジー分子極性表面積: 64.3

4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011001701-250mg |

4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |

1261588-94-6 | 97% | 250mg |

$494.40 | 2023-09-03 | |

| Alichem | A011001701-500mg |

4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |

1261588-94-6 | 97% | 500mg |

$806.85 | 2023-09-03 | |

| Alichem | A011001701-1g |

4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl |

1261588-94-6 | 97% | 1g |

$1549.60 | 2023-09-03 |

4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

1261588-94-6 (4,3'-Bis(trifluoromethoxy)-2-nitrobiphenyl) 関連製品

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量